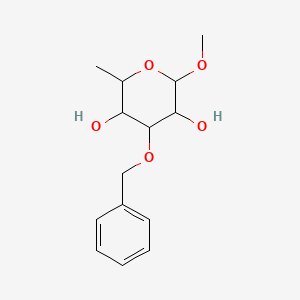

Methyl 3-O-benzyl-a-L-rhamnopyranoside

Description

BenchChem offers high-quality Methyl 3-O-benzyl-a-L-rhamnopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-O-benzyl-a-L-rhamnopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNDWBCLABIQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Regioselective Synthesis of Methyl 3-O-Benzyl-α-L-Rhamnopyranoside: A Technical Guide

Executive Summary

The precise, regioselective functionalization of unprotected carbohydrates remains a cornerstone challenge in synthetic glycochemistry. Methyl 3-O-benzyl-α-L-rhamnopyranoside is a critical intermediate in the synthesis of complex bacterial O-antigens, conjugate vaccines, and biologically active oligosaccharides[1]. Because L-rhamnose possesses three secondary hydroxyl groups (C2, C3, C4) with similar steric and electronic profiles, achieving selective protection requires sophisticated directing strategies.

This whitepaper details a highly efficient, three-step synthetic workflow to achieve exclusive 3-O-benzylation. By leveraging a stannylene acetal intermediate and nucleophilic catalysis, this protocol circumvents the need for exhaustive protection-deprotection sequences, offering a streamlined, self-validating methodology optimized for drug development professionals and synthetic chemists.

Mechanistic Rationale & Causality

To achieve exclusive benzylation at the C3 position, the synthesis relies on the inherent stereochemistry of the rhamnopyranoside scaffold and the unique coordination chemistry of organotin reagents.

Anomeric Fixation via Fischer Glycosidation

The first step involves the conversion of L-rhamnose to methyl α-L-rhamnopyranoside. The reaction is driven by the anomeric effect , which thermodynamically favors the formation of the α-anomer (where the methoxy group is axial) in acidic methanolic conditions. This locks the pyranose ring into a stable

Regiocontrol via Stannylene Acetal Activation

Direct alkylation of methyl α-L-rhamnopyranoside typically yields a complex mixture of regioisomers[2]. To direct the benzylation exclusively to C3, the triol is reacted with dibutyltin oxide (

-

Causality of Acetal Formation:

preferentially spans cis-diols to form a stable 5-membered stannolane ring. In α-L-rhamnopyranoside, the C2-OH (axial) and C3-OH (equatorial) are cis to one another, leading to the exclusive formation of the 2,3-O-dibutylstannylene acetal[4]. -

Causality of Regioselective Alkylation: In the ground state, the tetracoordinate tin atom binds both the C2 and C3 oxygens. The addition of a nucleophilic catalyst—such as tetrabutylammonium iodide (TBAI) or cesium fluoride (CsF)—forces the tin into a pentacoordinate intermediate [5]. This coordination stereoelectronically elongates and weakens the Sn–O bond at the equatorial position (C3). Consequently, the nucleophilicity of the C3-oxygen is dramatically enhanced over the axial C2-oxygen, driving a highly regioselective

attack on benzyl bromide[1].

Figure 1. Mechanistic pathway of the stannylene-mediated regioselective 3-O-benzylation.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

| Step | Transformation | Reagent | Equivalents | Solvent | Temp | Time | Expected Yield |

| 1 | Glycosidation | L-Rhamnose Monohydrate | 1.0 | MeOH | 65 °C | 12 h | >95% |

| 1 | Catalyst | Acetyl Chloride (HCl source) | 0.1 | - | - | - | - |

| 2 | Acetalization | Dibutyltin Oxide ( | 1.1 | Toluene | 110 °C | 4 h | Quantitative |

| 3 | Benzylation | Benzyl Bromide (BnBr) | 1.2 | Toluene | 80 °C | 12 h | 75–85% |

| 3 | Catalyst | TBAI or CsF | 1.1 | - | - | - | - |

Table 2: Diagnostic Validation Metrics (NMR & TLC)

| Compound | TLC System | Diagnostic | |

| L-Rhamnose | DCM:MeOH (9:1) | ~0.1 | Complex multiplet (anomeric mixture) |

| Methyl α-L-rhamnopyranoside | DCM:MeOH (9:1) | ~0.4 | 4.70 (d, |

| Methyl 3-O-benzyl-α-L-rhamnopyranoside | Hexane:EtOAc (1:1) | ~0.5 | 7.2–7.4 (m, 5H, Ar), 4.65 (ABq, 2H, CH |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl α-L-rhamnopyranoside

Objective: Fix the anomeric center to prevent mutarotation and establish the pyranose scaffold.

-

Suspend L-rhamnose monohydrate (10.0 g, 54.9 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere.

-

Cool the suspension to 0 °C and carefully add acetyl chloride (0.4 mL, ~5.5 mmol) dropwise. Rationale: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, providing a controlled, moisture-free acidic catalyst.

-

Heat the reaction mixture to reflux (65 °C) and stir for 12 hours.

-

Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material (

0.1) should be completely consumed, replaced by a single major spot ( -

Neutralize the reaction by adding solid

(1.0 g) until pH ~7. Filter through a Celite pad and concentrate the filtrate in vacuo to yield a white solid.

Step 2: Formation of the 2,3-O-Dibutylstannylene Acetal

Objective: Selectively bridge the cis-2,3-diol to prime the C3-oxygen for alkylation[3].

-

Dissolve the crude methyl α-L-rhamnopyranoside (9.5 g, 53.3 mmol) in anhydrous toluene (150 mL).

-

Add dibutyltin oxide (14.6 g, 58.6 mmol, 1.1 eq).

-

Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (110 °C) for 4 hours. Rationale: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium entirely toward the cyclic acetal[4].

-

Self-Validation Checkpoint:

is initially insoluble in toluene. The reaction is deemed complete when the opaque white suspension transforms into a completely clear, homogenous solution. -

Cool the solution to room temperature. Do not isolate the intermediate; proceed directly to Step 3.

Step 3: Regioselective 3-O-Benzylation

Objective: Exploit the pentacoordinate tin intermediate to selectively alkylate the equatorial C3-OH[5].

-

To the clear stannylene acetal solution in toluene, add tetrabutylammonium iodide (TBAI) (21.6 g, 58.6 mmol, 1.1 eq) or Cesium Fluoride (CsF)[1].

-

Add benzyl bromide (BnBr) (7.6 mL, 64.0 mmol, 1.2 eq) dropwise.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). A new UV-active spot should appear at

~0.5. -

Quench the reaction by adding water (50 mL) and extract with ethyl acetate (

mL). Wash the combined organic layers with 10% aqueous KF (to precipitate tin byproducts as insoluble polymeric tin fluorides), followed by brine. -

Dry over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient) to afford Methyl 3-O-benzyl-α-L-rhamnopyranoside as a colorless syrup.

Figure 2. Three-step synthetic workflow for the regioselective preparation of the target rhamnopyranoside.

References

-

Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside (WO2016054539A1). Google Patents. URL:[2]

-

Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates . Technical University of Denmark (DTU). URL:[5]

-

Nematic van der Waals Free energy / J. Sci. Res. 13 (2), 657-668 (2021) . BanglaJOL. URL:[3]

-

Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides . National Institutes of Health (NIH). URL:[4]

-

Novel O-acetylated decasaccharides (EP 2386563 A1) . European Patent Office (EPO). URL:[1]

Sources

- 1. data.epo.org [data.epo.org]

- 2. WO2016054539A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 3. banglajol.info [banglajol.info]

- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Methyl 3-O-benzyl-α-L-rhamnopyranoside: Structural Architecture & Conformational Dynamics

Executive Summary

Methyl 3-O-benzyl-α-L-rhamnopyranoside (CAS: 128962-65-2) represents a pivotal intermediate in carbohydrate chemistry, serving as a strategic building block for the synthesis of complex O-antigens (e.g., Shigella, Salmonella) and rhamnose-containing antibiotics. Its utility stems from the orthogonal protection of the C3-hydroxyl group, allowing for regioselective glycosylation at the C2 or C4 positions. This guide provides a rigorous analysis of its

Molecular Architecture & Stereochemistry

Stereochemical Configuration

The molecule is a derivative of L-rhamnose (6-deoxy-L-mannose). Its stereochemical identity is defined by the following chiral centers:

-

C1 (

-anomer): The methoxy group is axial , stabilized by the exo-anomeric effect. -

C2: The hydroxyl group is axial (characteristic of the manno configuration).

-

C3: The benzyloxy group is equatorial .

-

C4: The hydroxyl group is equatorial .[1]

-

C5: The methyl group (C6) is equatorial .

The 3-O-Benzyl Protecting Group

The benzyl (Bn) ether at C3 is not merely a protecting group; it significantly alters the lipophilicity and hydrogen-bonding network of the pyranose ring. Unlike acyl groups (e.g., acetyl, benzoyl), the benzyl ether is non-participating during glycosylation reactions, making this derivative essential for synthesizing

Figure 1: Stereochemical assignment of the pyranose ring carbons in the

Conformational Dynamics

The Chair Preference

Unlike D-glucose, which prefers the

In the

-

Axial positions: H3, H4, H5, O1, O2.

-

Equatorial positions: H1, H2, O3, O4, C6-Me.

-

Correction: In the L-series

chair (equivalent to D-series-

C1-OMe: Axial

-

C2-OH: Axial

-

C3-OBn: Equatorial

-

C4-OH: Equatorial

-

C5-Me: Equatorial

-

-

This arrangement places the bulky C3-benzyloxy, C4-hydroxyl, and C5-methyl groups in equatorial positions, minimizing steric strain. The axial orientation of the anomeric methoxy group (C1) and the C2-hydroxyl group is stabilized by the exo-anomeric effect and dipole minimization, respectively.

NMR Evidence ( -Coupling Analysis)

The

| Proton Pair | Relationship | Dihedral Angle ( | Predicted | Observed |

| H1 - H2 | Eq - Eq | ~60° | 1.5 - 2.5 | 1.7 |

| H2 - H3 | Eq - Ax | ~60° | 3.0 - 4.5 | 3.4 |

| H3 - H4 | Ax - Ax | ~180° | 9.0 - 11.0 | 9.5 |

| H4 - H5 | Ax - Ax | ~180° | 9.0 - 11.0 | 9.5 |

Note: The large trans-diaxial couplings (

Regioselective Synthesis: The Stannylene Acetal Route

Direct alkylation of methyl

Mechanism of Regioselectivity

-

Complexation:

reacts with the cis-vicinal diol at C2 and C3 to form a five-membered stannylene acetal ring. -

Activation: The tin atom coordinates with the oxygen atoms, enhancing their nucleophilicity.

-

Regioselective Attack: In the presence of a halide (e.g., Benzyl bromide) and a nucleophilic catalyst (CsF or quaternary ammonium salts), the reaction occurs exclusively at the equatorial oxygen (O3) . The axial oxygen (O2) is sterically shielded and electronically deactivated relative to the equatorial position in the tin complex.

Figure 2: Regioselective activation of the C3-hydroxyl via stannylene acetal intermediate.

Experimental Characterization

Standard Protocol

Synthesis:

-

Reflux methyl

-L-rhamnopyranoside (1.0 eq) with -

Evaporate solvent to obtain the stannylene acetal as a white foam.

-

Dissolve in dry DMF; add Benzyl bromide (1.2 eq) and CsF (1.5 eq).

-

Stir at room temperature for 12 hours. Quench with water, extract with EtOAc.

Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The 3-O-Bn derivative typically elutes before the 2-O-Bn isomer due to the capping of the more accessible equatorial hydroxyl.

Spectroscopic Data (Reference Values)

The following data validates the structure and conformation.

| Nucleus | Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-1 | 4.68 | d | 1.7 | Anomeric ( | |

| H-2 | 4.05 | dd | 1.7, 3.4 | Axial | |

| H-3 | 3.65 | dd | 3.4, 9.5 | Axial (Bn-ether) | |

| H-4 | 3.42 | t | 9.5 | Axial | |

| H-5 | 3.68 | dq | 9.5, 6.2 | Axial | |

| H-6 | 1.32 | d | 6.2 | Methyl | |

| OMe | 3.36 | s | - | Anomeric Me | |

| Ph-CH | 4.70 | ABq | 11.5 | Benzyl Methylene | |

| C-1 | 100.2 | - | - | Anomeric | |

| C-3 | 79.8 | - | - | Shifted downfield (+8 ppm) | |

| C-2 | 69.5 | - | - | - | |

| C-4 | 72.1 | - | - | - |

Interpretation:

-

The downfield shift of C3 (~80 ppm) compared to unsubstituted rhamnose (~71 ppm) confirms alkylation at position 3.

-

The large

and

References

-

Pendrill, R., et al. (2014).[6] Methyl 4-O-benzyl-α-L-rhamnopyranoside. Acta Crystallographica Section E. Link

-

Shalaby, M. A., et al. (1994).[6] Conformational features of rhamnopyranose derivatives. Carbohydrate Research. Link

-

Matin, M. M., et al. (2021).[6][7][8] In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. Journal of Scientific Research. Link

-

Martinelli, M. J., et al. (1999).[9] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters. Link

-

De Bruyn, A., et al. (1976). 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside...[1][2][3][4][5][8][10][11][12][13][14]. Carbohydrate Research.[13][14] Link

Sources

- 1. banglajol.info [banglajol.info]

- 2. periodicos.ufms.br [periodicos.ufms.br]

- 3. spectrabase.com [spectrabase.com]

- 4. WO2016054539A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mjs.um.edu.my [mjs.um.edu.my]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 10. spectrabase.com [spectrabase.com]

- 11. WO2016054573A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 12. Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational features of rhamnopyranose derivatives. The molecular structure of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Rhamnopyranoside Building Blocks: From Stereoselective Glycosylation to Vaccine Development

Executive Summary

The chemical synthesis of complex carbohydrates is a cornerstone of modern drug development and chemical biology. Among the diverse array of monosaccharide building blocks, L-rhamnose (6-deoxy-L-mannose) occupies a privileged position. Because it is ubiquitous in the cell walls of pathogenic bacteria but entirely absent in mammalian biology, rhamnopyranosides represent highly specific targets for therapeutic intervention and vaccine design. This whitepaper provides an in-depth technical analysis of rhamnopyranoside building blocks, detailing the strategic design of glycosyl donors, the mechanistic causality behind stereoselective glycosylation, and validated experimental workflows for their synthesis and application.

The Biological Imperative of L-Rhamnose

L-Rhamnose is a fundamental structural component of the extracellular polysaccharides and capsular architectures of numerous pathogens, including Mycobacterium tuberculosis, Shigella flexneri, and Group A Streptococcus (GAS)[1]. The enzymatic machinery responsible for the biosynthesis of nucleotide-activated rhamnose (such as dTDP-L-rhamnose) is highly conserved in these bacteria but does not exist in humans[1],[2].

This biological orthogonality provides a unique therapeutic window. Because humans do not synthesize rhamnose, the immune system recognizes rhamnopyranoside-containing glycoconjugates as foreign antigens. Consequently, synthetic rhamnose oligosaccharides are currently being aggressively pursued as non-cross-reactive, highly immunogenic components for glycoconjugate vaccines[1],[3].

Strategic Design of Rhamnopyranosyl Donors

The successful assembly of complex rhamnosides relies on the precise engineering of the anomeric leaving group. The two most prominent and reliable classes of rhamnopyranosyl donors are trichloroacetimidates and thioglycosides.

The Trichloroacetimidate Approach

Trichloroacetimidate donors are highly reactive species that can be activated under mild Lewis acidic conditions[4]. The causality behind their efficacy lies in the strong electron-withdrawing nature of the trichloroacetimidate group. Upon coordination with a Lewis acid (e.g., TMSOTf), the imidate nitrogen is activated, transforming the group into an excellent leaving group (trichloroacetamide) and rapidly generating the requisite oxocarbenium ion. This method is highly favored when working with sterically hindered or unreactive glycosyl acceptors.

The Thioglycoside Strategy

Thioglycosides serve as exceptionally robust "masked" donors. Unlike oxygen-based leaving groups, the anomeric sulfur linkage is completely orthogonal to most protecting group manipulations; it withstands esterifications, etherifications, and mild acidic or basic cleavages[4]. When glycosylation is required, the thioglycoside is activated via thiophilic promoters—typically a combination of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). The NIS generates an iodonium species that selectively coordinates to the sulfur atom, weakening the C-S bond and driving the formation of the oxocarbenium intermediate.

Caption: Workflow for synthesizing and activating rhamnopyranosyl donors.

Governing Stereoselectivity: The α vs. β Conundrum

Controlling the stereochemistry at the newly formed glycosidic bond is the most critical challenge in rhamnopyranoside synthesis.

Anchimeric Assistance for α-L-Rhamnosides (1,2-trans)

The synthesis of

Overcoming the β-L-Rhamnoside (1,2-cis) Barrier

Synthesizing

-

Lack of Neighboring Group Participation (NGP): Non-participating groups (like benzyl ethers) must be used at C-2, leaving both faces of the oxocarbenium ion exposed.

-

The Anomeric Effect: Stereoelectronic forces inherently favor the formation of the axial (

) anomer. -

Steric Hindrance: The axial substituent at C-2 in L-rhamnose sterically impedes the trajectory required for

-attack.

Recent breakthroughs have circumvented these issues using specialized catalytic systems. For instance, the application of tailored bis-thiourea catalysts with rhamnosyl diphenyl phosphate donors has enabled highly selective

Table 1: Quantitative Comparison of Stereoselectivity in Rhamnosylation

| Donor Type | C-2 Protecting Group | Promoter / Catalyst | Acceptor Type | Yield (%) | Stereoselectivity ( |

| Trichloroacetimidate | Acetyl (OAc) | TMSOTf | Primary OH | 85-95% | >99:1 (1,2-trans) |

| Thioglycoside | Benzyl (OBn) | NIS / TfOH | Secondary OH | 70-85% | ~3:1 (Mixed) |

| Diphenyl Phosphate | Benzyl (OBn) | Bis-thiourea (10 mol%) | Primary OH | 88-92% | 1:>99 (1,2-cis) |

Experimental Methodologies

The following protocols outline self-validating systems for the synthesis and utilization of rhamnopyranoside building blocks.

Protocol: Preparation of an α-L-Rhamnopyranosyl Trichloroacetimidate

Objective: Convert a globally protected rhamnopyranose hemiacetal into a highly reactive imidate donor.

-

Preparation: Dissolve the 2,3,4-tri-O-protected-L-rhamnopyranose (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous conditions prevent the competitive formation of unreactive rhamnonic acids or hydrolyzed byproducts.

-

Reagent Addition: Add trichloroacetonitrile (

, 10.0 eq) followed by a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) at 0 °C. Causality: DBU is a strong, non-nucleophilic base that selectively deprotonates the anomeric hydroxyl. The use of DBU specifically drives the thermodynamic equilibration toward the more stable -

Reaction & Isolation: Stir for 2 hours at room temperature. Concentrate the mixture under reduced pressure and purify via flash column chromatography (using deactivated silica gel with 1% triethylamine). Causality: Triethylamine neutralizes the inherent acidity of silica gel, preventing premature hydrolysis of the acid-sensitive imidate group.

Protocol: Stereoselective α-Glycosylation

Objective: Couple the rhamnopyranosyl donor with an acceptor to form an

-

Drying: Co-evaporate the rhamnopyranosyl trichloroacetimidate donor (1.2 eq) and the glycosyl acceptor (1.0 eq) with anhydrous toluene three times. Dissolve the mixture in anhydrous DCM and add freshly activated 3Å molecular sieves (AW-300). Causality: Molecular sieves aggressively scavenge trace moisture, preventing the donor from hydrolyzing back into a hemiacetal upon activation.

-

Activation: Cool the suspension to -78 °C. Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq). Causality: DCM is utilized because it is a non-participating solvent, avoiding the equatorial-directing effects seen with solvents like acetonitrile. The cryogenic temperature stabilizes the highly reactive oxocarbenium intermediate, preventing side reactions.

-

Quenching: After TLC indicates complete consumption of the donor (typically 30-60 minutes), quench the reaction by adding triethylamine (0.5 eq). Filter through Celite and concentrate for purification.

Applications in Next-Generation Therapeutics

Rhamnopyranoside building blocks are rapidly transitioning from the synthetic laboratory to clinical applications. Because the human serum naturally contains high titers of anti-rhamnose antibodies, researchers are utilizing synthetic rhamnose epitopes to create highly potent vaccines[3].

In the context of oncology, conjugating synthetic L-rhamnose moieties to tumor-associated carbohydrate antigens (TACAs) significantly amplifies the immunogenicity of anticancer vaccines. The naturally occurring anti-rhamnose antibodies bind to the vaccine construct, facilitating rapid opsonization and subsequent uptake by Antigen-Presenting Cells (APCs) via antibody-dependent mechanisms[3]. Furthermore, synthetic hexa-rhamnosides mimicking the Group A Carbohydrate backbone are actively being grafted onto gold nanoparticles to formulate safe, non-tissue-cross-reactive vaccines against rheumatic heart disease[1].

Caption: Immunological mechanism of rhamnose-conjugated vaccines.

References

-

Rai, D., & Kulkarni, S. S. (2020). Recent advances in β-L-rhamnosylation. Organic & Biomolecular Chemistry, RSC Publishing.[Link]

-

Mulia, A. R., et al. (2024). Unveiling the Group A Streptococcus Vaccine-Based L-Rhamnose from Backbone of Group A Carbohydrate. Infection and Drug Resistance, PMC.[Link]

-

Wagstaff, B. A., et al. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Biochemical Journal, Portland Press.[Link]

-

Pan, Y., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology.[Link]

-

Ghosh, S., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, PMC.[Link]

- Mulard, L. A., et al. (2004). Novel approach to design glycopeptides based on o-specific polysaccharide of shigella flexneri serotype 2a.

Sources

- 1. Unveiling the Group A Streptococcus Vaccine-Based L-Rhamnose from Backbone of Group A Carbohydrate: Current Insight Against Acute Rheumatic Fever to Reduce the Global Burden of Rheumatic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 4. CA2434668A1 - Novel approach to design glycopeptides based on o-specific polysaccharide of shigella flexneri serotype 2a - Google Patents [patents.google.com]

- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Benzyl Ethers as Permanent Protecting Groups in Glycosylation

Executive Summary

In complex oligosaccharide synthesis, the distinction between "temporary" and "permanent" protecting groups is the structural foundation of strategy. Benzyl ethers (

Beyond mere protection, benzyl ethers play an active role in reactivity tuning . As electron-donating groups, they "arm" glycosyl donors, significantly increasing reaction rates compared to "disarmed" ester-protected counterparts.[1] This guide details the mechanistic rationale, installation protocols, and deprotection workflows required to utilize benzyl ethers effectively in drug development and carbohydrate chemistry.[2]

Part 1: The Mechanistic Rationale (Armed vs. Disarmed)[3][4]

The choice of benzyl ether is rarely arbitrary; it is a calculated decision to modulate the electronic character of the sugar ring.

The Fraser-Reid "Armed/Disarmed" Strategy

First described by Fraser-Reid, this concept dictates that the electron density of the protecting group influences the stability of the oxocarbenium ion intermediate.[3]

-

Armed Donors (Benzyl Ethers): The ether linkage is electron-donating (inductive effect). This stabilizes the positive charge development at the anomeric center during activation, lowering the transition state energy and accelerating the reaction.

-

Disarmed Donors (Acyl Esters): Esters are electron-withdrawing. They destabilize the oxocarbenium ion, slowing down the reaction.[4]

This reactivity difference allows for chemoselective glycosylation : an "armed" donor can be activated in the presence of a "disarmed" acceptor (which is also a potential donor), enabling one-pot multi-step syntheses.

Stereochemical Implications (Non-Participating)

Unlike esters (e.g., Acetyl, Benzoyl) at the C-2 position, benzyl ethers do not offer Neighboring Group Participation (NGP).

-

Result: Glycosylation with C-2 benzyl ethers typically relies on the anomeric effect (favoring

-anomers) or solvent effects (e.g., acetonitrile favoring -

Implication: If strict 1,2-trans selectivity is required without solvent assistance, a participating group (ester) might be preferred over a benzyl ether at C-2.

Visualization: Reactivity & Stereocontrol Logic

Figure 1: The mechanistic divergence between Benzyl Ethers (Armed) and Esters (Disarmed) affecting both reactivity rates and stereochemical outcomes.

Part 2: Installation Protocols

The installation of benzyl ethers must be quantitative to prevent the formation of "deletion sequences" in complex synthesis.

Protocol A: Thermodynamic Control (Williamson Ether Synthesis)

Best for: Robust substrates (primary/secondary alcohols) stable to strong base. Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), DMF.[5]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the carbohydrate substrate (1.0 equiv) in anhydrous DMF (

M concentration). -

Deprotonation: Cool to

C. Add NaH (60% dispersion in oil,-

Self-Validating Check: Observe vigorous bubbling (

gas). Stir until bubbling ceases (approx. 15-30 mins), indicating alkoxide formation.

-

-

Alkylation: Add Benzyl Bromide (

equiv per -OH) dropwise via syringe.-

Catalysis: If reaction is sluggish (secondary -OH), add catalytic TBAI (tetrabutylammonium iodide).

-

-

Completion: Warm to room temperature (RT) and stir for 2-4 hours.

-

Monitoring: TLC (Hexane:EtOAc) should show conversion of the polar starting material to a non-polar spot (high

).

-

-

Quench: Cool to

C. Slowly add Methanol to quench excess NaH. -

Workup: Dilute with

, wash with water (

Protocol B: Acid-Catalyzed (Trichloroacetimidate)

Best for: Base-sensitive substrates (e.g., those containing esters or Fmoc groups). Reagents: Benzyl Trichloroacetimidate (Bn-TCA), Triflic Acid (TfOH).

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate in dry DCM/Cyclohexane (2:1).

-

Reagent Addition: Add Benzyl Trichloroacetimidate (2.0 equiv per -OH).

-

Catalysis: Add catalytic TfOH (

equiv) at RT. -

Workup: Quench with

, filter, and concentrate.

Part 3: Comparative Data (Benzyl vs. Acetyl)

The following table summarizes the operational differences between using Benzyl ethers and Acetyl esters in glycosylation contexts.

| Feature | Benzyl Ether (OBn) | Acetyl Ester (OAc) |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) |

| Reactivity Status | Armed (High Reactivity) | Disarmed (Low Reactivity) |

| C-2 Stereocontrol | No NGP (Mixtures/ | NGP Present (Strict |

| Stability | Acid: High / Base: High | Acid: Moderate / Base: Low (Labile) |

| Removal Condition | Hydrogenolysis ( | Saponification ( |

| Molecular Weight | Adds significant lipophilicity | Adds moderate polarity |

Part 4: Deprotection (The "Permanent" Removal)

Removal of benzyl ethers is typically the final step in drug synthesis (Global Deprotection). Incomplete deprotection here is catastrophic.

Protocol C: Catalytic Hydrogenolysis

Standard:

Step-by-Step Methodology:

-

Solvent Choice: Dissolve the protected saccharide in MeOH, EtOH, or EtOAc:MeOH (1:1).

-

Note: Acetic acid (AcOH) can be added (5% v/v) to protonate amines or accelerate the reaction.

-

-

Catalyst Addition: Add 10% Pd/C (10-20% by weight of substrate).[10]

-

Safety: Add catalyst under Argon to avoid igniting solvent vapors.

-

-

Hydrogenation: Purge the vessel with

(balloon or Parr shaker at 40 psi). Stir vigorously at RT for 12-24 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad thoroughly with MeOH/Water.

-

Isolation: Concentrate filtrate. Lyophilize if water is present.

Visualization: Global Deprotection Workflow

Figure 2: Standard workflow for the global deprotection of benzyl ethers via hydrogenolysis.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[13]

-

Fraser-Reid, B., et al. (1988). "Armed and disarmed glycosyl donors in oligosaccharide synthesis." Journal of the Chemical Society, Chemical Communications.

-

BenchChem. (2025).[7][12] Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.

-

Mootoo, D. R., et al. (1988). "Armed and disarmed n-pentenyl glycosides in saccharide couplings." Journal of the American Chemical Society.

-

Organic Chemistry Portal. (2025). Benzyl Ethers: Protection and Deprotection Mechanisms.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzyl Ethers [organic-chemistry.org]

Architecting the Glycan: A Technical Guide to Oligosaccharide Building Blocks

Topic: Starting Materials for Oligosaccharide Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Unlike peptides and oligonucleotides, which follow linear, template-driven synthesis, oligosaccharides are branched and stereochemically complex. There is no universal "sequencer" for glycans. Consequently, the "starting material" in oligosaccharide synthesis is not merely a raw monosaccharide from a vendor bottle; it is a precisely engineered glycosyl building block .

This guide deconstructs the engineering of these building blocks, moving from raw monosaccharides to functionally differentiated donors (electrophiles) and acceptors (nucleophiles). It focuses on the mechanistic causality of protecting groups ("Armed" vs. "Disarmed") and provides a validated protocol for the industry-standard Schmidt Trichloroacetimidate donor.

Part 1: The Strategic Hierarchy of Starting Materials

The preparation of starting materials is a three-stage workflow. You do not simply "buy" the starting material; you construct it to fit a specific stereochemical requirement.

The Raw Substrates (The Scaffold)

The foundational starting materials are the naturally occurring monosaccharides. While D-Glucose, D-Galactose, and D-Mannose are ubiquitous, therapeutic synthesis often requires rare sugars or amino-sugars.

| Monosaccharide | Key Structural Feature | Synthetic Challenge |

| D-Glucose | All substituents equatorial (pyranose) | The "baseline" sugar; relatively easy to protect selectively. |

| D-Mannose | C2-hydroxyl is axial | |

| D-Galactose | C4-hydroxyl is axial | Distinguishing C4 from C6 requires specific protecting group strategies (e.g., benzylidene acetals). |

| D-Glucosamine | C2-amine | Requires N-protection (Phthalimide, Troc) to prevent "poisoning" the catalyst. |

The Logic of Protection (Masking)

The reactivity of the building block is dictated by the protecting groups (PGs). This is not just about blocking hydroxyls; it is about tuning the electronics of the ring.

-

Ether PGs (Benzyl, Allyl): Electron-donating. They stabilize the oxocarbenium ion intermediate, making the donor more reactive.

-

Ester PGs (Acetyl, Benzoyl): Electron-withdrawing.[1] They destabilize the oxocarbenium ion, making the donor less reactive. Crucially, C2-esters provide Neighboring Group Participation (NGP) .

Visualization: The Building Block Assembly Line

The following diagram illustrates the transformation from raw sugar to a coupling-ready donor.

Figure 1: The workflow for converting raw monosaccharides into reactive starting materials.

Part 2: Mechanistic Control – Armed vs. Disarmed Donors[2][3]

The most critical concept in selecting starting materials is the "Armed/Disarmed" strategy, pioneered by Fraser-Reid. This principle allows for "chemoselective" glycosylation, where two donors with the same leaving group can be coupled based on their reactivity profiles.[1]

The Electronic Effect

-

Armed Donors: Protected with ethers (e.g., Benzyl).[1] The oxygen lone pairs on the protecting groups can donate electron density to the ring, stabilizing the positive charge of the oxocarbenium transition state.

-

Result: Fast reaction, high reactivity.

-

-

Disarmed Donors: Protected with esters (e.g., Acetyl/Benzoyl). The carbonyl groups withdraw electron density, destabilizing the transition state.

-

Result: Slow reaction, requires stronger promoters.

-

Neighboring Group Participation (NGP)

For 1,2-trans glycosides (e.g.,

Figure 2: Mechanism of Neighboring Group Participation (NGP) ensuring stereoselectivity.

Part 3: The "Warheads" – Common Anomeric Leaving Groups

The "Starting Material" is defined by its anomeric leaving group.

| Leaving Group | Activation Conditions | Stability | Application |

| Trichloroacetimidate (TCA) | TMSOTf or BF3·OEt2 (Catalytic) | Moderate (Base stable, Acid labile) | The "Gold Standard" for complex synthesis. Highly reactive. |

| Thioglycoside | NIS/TfOH or DMTST | High (Shelf-stable for years) | Excellent for "temporary" protection; can be converted to other donors. |

| Fluoride | Cp2HfCl2/AgClO4 | High | Used in automated synthesis (Seeberger method). |

| Phosphate | TMSOTf | High | Increasingly used for automated assembly due to tunable reactivity. |

Part 4: Validated Protocol – Synthesis of a Schmidt Donor

The Glycosyl Trichloroacetimidate is the most versatile starting material for researchers entering the field. It allows for mild activation and high yields.[2]

Objective: Preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate.

Reagents & Equipment[5]

-

Substrate: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Hemiacetal form).

-

Reagent: Trichloroacetonitrile (

) - Toxic, handle in fume hood. -

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

. -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Drying (Critical): Dissolve the hemiacetal starting material in dry toluene and concentrate in vacuo to azeotrope off any residual water. Repeat twice.

-

Solubilization: Dissolve the dried hemiacetal (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an Argon or Nitrogen atmosphere.

-

Reagent Addition: Add Trichloroacetonitrile (5.0 equiv) to the stirring solution.

-

Catalysis:

-

Kinetic Control (

-selective): Add DBU (0.1 equiv) at 0°C. -

Thermodynamic Control (

-selective): Use -

Note: For most applications, DBU is preferred for speed.

-

-

Reaction Monitoring: Stir at Room Temperature (RT). Monitor by TLC (Hexane/Ethyl Acetate).[3] Reaction is typically complete in 1–2 hours. The product will appear as a higher running spot compared to the hemiacetal.

-

Work-up: Concentrate the mixture directly in vacuo. Do not perform an aqueous wash , as imidates can hydrolyze.

-

Purification: Flash column chromatography on silica gel.

Quality Control (Self-Validation)

-

NMR Verification:

-

-Imidate: Look for the anomeric proton (

-

-Imidate:

-

-Imidate: Look for the anomeric proton (

Part 5: References & Grounding

-

Schmidt, R. R., & Michel, J. (1980).[3] Facile Synthesis of

- and -

Fraser-Reid, B., et al. (1988). Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis. Journal of the American Chemical Society. Link

-

Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated Solid-Phase Synthesis of Oligosaccharides. Science. Link

-

Codée, J. D., et al. (2005). Thioglycosides in sequential glycosylation strategies.[5] Chemical Society Reviews. Link

-

BenchChem. Protocol for Glycosylation using a Trichloroacetimidate Donor.Link

Sources

Application Note: Strategic Utilization of Methyl 3-O-benzyl-α-L-rhamnopyranoside in Complex Oligosaccharide Synthesis

Biological Context & Strategic Rationale

The precise chemical synthesis of complex carbohydrates is a critical bottleneck in the development of glycoconjugate vaccines and carbohydrate-based therapeutics. L-Rhamnose (6-deoxy-L-mannose) is a ubiquitous monosaccharide found in the cell-wall polysaccharides of pathogenic bacteria, including the O-antigens of Shigella flexneri[1][2] and the antigenic determinants of β-haemolytic Streptococci Group A[3]. It is also a core component of plant pectic polysaccharides such as rhamnogalacturonan I[4].

Methyl 3-O-benzyl-α-L-rhamnopyranoside (CAS 75336-82-2) is a highly privileged, orthogonally protected building block in carbohydrate chemistry. Its strategic value lies in its structural pre-organization:

-

Anomeric Stability: The α-methyl glycoside protects the anomeric center during upstream synthetic manipulations but can be selectively activated via acetolysis when a glycosyl donor is required.

-

Orthogonal 3-O-Protection: The robust benzyl ether at the C3 position withstands both strongly acidic glycosylation conditions and basic ester-cleavage environments.

-

Regioselective Potential: The free axial 2-OH and equatorial 4-OH can be chemically differentiated. Protecting the 2-OH with a participating ester (e.g., benzoyl) is mandatory for directing 1,2-trans (α-L) stereoselectivity during subsequent glycosylations via Neighboring Group Participation (NGP).

Physicochemical Profiling

To ensure reproducibility in synthetic workflows, the physical and structural parameters of the starting material must be verified prior to reaction setup.

| Property | Specification / Value |

| Chemical Name | Methyl 3-O-benzyl-α-L-rhamnopyranoside |

| CAS Registry Number | 75336-82-2 |

| Molecular Formula | C14H20O5 |

| Molecular Weight | 268.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Anomeric Configuration | Alpha (α) |

| Key Structural Feature | Orthogonally protected 3-OH; free 2-OH (axial) and 4-OH (equatorial) |

Mechanistic Workflow: Divergent Synthesis Pathways

The true utility of Methyl 3-O-benzyl-α-L-rhamnopyranoside is its ability to be divergently converted into either a Glycosyl Acceptor or a Glycosyl Donor . The workflow below outlines the logical progression from the diol intermediate to a fully assembled oligosaccharide.

Divergent synthetic workflow of Methyl 3-O-benzyl-α-L-rhamnopyranoside into donors and acceptors.

Self-Validating Experimental Protocols

The following protocols have been engineered to maximize yield and stereoselectivity. Every step includes the mechanistic causality behind the reagent choices to empower researchers to troubleshoot effectively.

Protocol 4.1: Preparation of the Glycosyl Acceptor (Regioselective Protection)

To utilize the rhamnoside as an acceptor at the 4-position while ensuring the 2-position can direct future stereochemistry, orthogonal differentiation of the 2,4-diol is required.

Step 1: Regioselective 4-O-Silylation

-

Procedure: Dissolve Methyl 3-O-benzyl-α-L-rhamnopyranoside (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) followed by dropwise addition of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) at 0 °C. Stir for 4 hours at room temperature.

-

Causality: The bulky TBDPS group selectively reacts with the less sterically hindered equatorial 4-OH, leaving the axial 2-OH untouched.

-

Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar diol and the appearance of a higher Rf mono-silyl ether.

Step 2: 2-O-Benzoylation

-

Procedure: To the crude silylated intermediate in anhydrous pyridine, add benzoyl chloride (BzCl, 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 12 hours.

-

Causality: The benzoyl group is installed at C2 to provide Neighboring Group Participation (NGP) during downstream glycosylation, which is absolute requirement to block the β-face and enforce 1,2-trans (α-L) linkage formation.

Step 3: Desilylation (Unmasking the Acceptor)

-

Procedure: Isolate the fully protected intermediate, dissolve in THF, and treat with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0 °C for 2 hours.

-

Causality: Fluoride ions selectively cleave the Si-O bond driven by the high bond dissociation energy of the Si-F bond, liberating the 4-OH to serve as the nucleophile in the glycosylation step.

Protocol 4.2: Anomeric Activation to Glycosyl Donor

To convert the stable methyl glycoside into a highly reactive Schmidt donor.

Step 1: Acetolysis

-

Procedure: Dissolve the fully protected rhamnopyranoside (from 4.1, Step 2) in Acetic Anhydride (Ac₂O). Cool to 0 °C and add a catalytic amount of concentrated H₂SO₄ (0.05 eq) dropwise. Stir for 1 hour, then quench with saturated aqueous NaHCO₃.

-

Causality: The strongly acidic, anhydrous conditions promote the cleavage of the stable O-Me bond, trapping the resulting oxacarbenium ion with acetate. Temperature control (0 °C) is critical; elevated temperatures will cleave the 3-O-benzyl ether.

Step 2: Hemiacetal Formation & Imidate Synthesis

-

Procedure: Treat the anomeric acetate with hydrazine acetate (1.2 eq) in DMF to selectively deacetylate the anomeric position. After purification, dissolve the resulting hemiacetal in anhydrous CH₂Cl₂, add trichloroacetonitrile (10 eq), and a catalytic amount of DBU (0.1 eq).

-

Causality: Hydrazine acetate selectively cleaves the anomeric acetate without affecting the 2-O-benzoate. DBU catalyzes the addition of the hemiacetal oxygen to the electron-deficient nitrile of trichloroacetonitrile, forming the highly reactive trichloroacetimidate donor.

Protocol 4.3: Stereoselective Glycosylation

Assembly of the oligosaccharide backbone.

-

Preparation: Co-evaporate the Glycosyl Donor (Protocol 4.2) and Glycosyl Acceptor (Protocol 4.1) with anhydrous toluene (3x) to remove trace water. Dissolve the mixture in strictly anhydrous CH₂Cl₂ under an argon atmosphere.

-

Desiccation: Add freshly activated 4Å molecular sieves and stir for 30 minutes at room temperature.

-

Causality: Trichloroacetimidate donors are exquisitely sensitive to moisture. Trace water will outcompete the acceptor, irreversibly hydrolyzing the donor back to the hemiacetal.

-

-

Catalytic Activation: Cool the suspension to -78 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise. Stir for 45 minutes.

-

Causality: TMSOTf acts as a potent Lewis acid, activating the imidate leaving group to generate an oxacarbenium ion. The 2-O-benzoyl group immediately participates, forming a dioxolenium ring that shields the β-face. The acceptor is forced to attack from the α-face, ensuring the desired stereochemistry.

-

-

Quenching: Quench the reaction at -78 °C with triethylamine (0.5 eq) before warming to room temperature, filtering through Celite, and concentrating for column chromatography.

References

- Title: Synthesis of oligosaccharides corresponding to biological repeating units of Shigella flexneri variant Y polysaccharide. Part 1.

- Source: PubMed (NIH)

- Title: Synthesis of oligosaccharides corresponding to the antigenic determinants of the β-haemolytic Streptococci Group A. Part 1.

- Source: Technical University of Denmark (DTU)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. [Synthesis of beta-L-rhamnoside linked oligosaccharides of lipopolysaccharides from Shigella flexneri serotype 6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of oligosaccharides corresponding to the antigenic determinants of the β-haemolytic Streptococci Group A. Part 1. Overall strategy and synthesis of a linear trisaccharide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Application Note: Strategic Deprotection of Benzyl Ethers in Carbohydrate Synthesis

[1]

Abstract

Benzyl (Bn) ethers are the cornerstone of "permanent" protection in carbohydrate chemistry due to their exceptional stability against acidic, basic, and hydridic conditions.[1] However, their removal—often the final step in a multi-stage synthesis—can be a bottleneck, particularly when orthogonal functional groups (azides, alkenes, thioethers) are present. This guide moves beyond standard textbook hydrogenolysis to provide a decision-matrix for deprotection. We detail three distinct methodologies: Catalytic Hydrogenolysis , Lewis Acid-Mediated Cleavage , and the emerging Visible-Light Oxidative Deprotection , providing optimized protocols and mechanistic insights for each.

Strategic Considerations & Decision Matrix

The choice of deprotection method is rarely arbitrary; it is dictated by the "survival needs" of other functional groups on the scaffold.

-

The "Gold Standard" (H₂/Pd): Efficient but incompatible with azides, alkenes, and alkynes.

-

The "Orthogonal" Route (Oxidative/Lewis Acid): Required when reductive lability is a concern.

-

The "Regioselective" Route: Exploiting steric or electronic differences to remove one Bn group over others.

Decision Tree for Method Selection

Figure 1: Strategic decision tree for selecting the optimal benzyl ether deprotection method based on substrate functionality.

Methodology A: Catalytic Hydrogenolysis (The Standard)

Mechanism: Heterogeneous catalysis involving adsorption of the benzyl ether onto the Pd surface, followed by oxidative insertion of hydrogen and reductive elimination of toluene.

Critical Insight: While effective, "catalyst poisoning" by sulfur or amines is a common failure mode. In these cases, increasing catalyst loading is rarely the answer; switching to Transfer Hydrogenation (Method B) or changing the catalyst to Pd(OH)₂ (Pearlman's catalyst) is preferred.

Protocol 1: Standard Hydrogenolysis

Best for: Glucose/Galactose derivatives with no reducible functional groups.

-

Preparation: Dissolve the substrate (1.0 mmol) in a degassed mixture of EtOAc/MeOH (1:4 v/v, 10 mL) . The addition of EtOAc helps solubilize more lipophilic fully protected sugars.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% loading) .

-

Safety Note: Pd/C is pyrophoric. Add under an argon blanket or wet the catalyst with a small amount of water/toluene before adding solvent.

-

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (RT) for 6–12 hours.

-

Optimization: For sluggish reactions, add 1–2 drops of Acetic Acid or HCl (if acid-stable) to protonate the ether oxygen, accelerating cleavage.

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate.

Protocol 2: Transfer Hydrogenation (For Sensitive Substrates)

Best for: Oligosaccharides containing sulfur or when H₂ gas cylinders are unavailable.

-

Dissolution: Dissolve substrate (1.0 mmol) in MeOH (10 mL) .

-

Donor Addition: Add Ammonium Formate (5.0 equiv) or Cyclohexene (10 equiv) .

-

Reaction: Add 10% Pd/C (10 wt%) and reflux (65°C) for 1–4 hours.

-

Why: This method generates H₂ in situ on the catalyst surface, often bypassing poisoning issues and providing faster kinetics than balloon hydrogenation.

-

Methodology B: Lewis Acid-Mediated Cleavage (BCl₃)

Mechanism: Boron trichloride coordinates to the ether oxygen, weakening the C-O bond. A nucleophile (often the chloride itself or an added scavenger) attacks the benzylic position.

Critical Insight: This method is orthogonal to azides and alkenes . However, it requires strict anhydrous conditions. For phenolic benzyl ethers, adding pentamethylbenzene as a cation scavenger prevents the "benzyl dance" (migration of the benzyl group to the aromatic ring).

Protocol 3: Low-Temperature BCl₃ Cleavage

Best for: Substrates with Azides (-N₃) or Alkenes.

-

Setup: Flame-dry a round-bottom flask and cool to -78°C under Argon.

-

Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) .

-

Reagent Addition: Dropwise add BCl₃ (1.0 M in DCM, 3.0–5.0 equiv) over 10 minutes.

-

Note: The solution often turns yellow/orange.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C . Monitor by TLC (mini-workup required: quench aliquot with MeOH).

-

Caution: Do not let it reach RT unless necessary, as glycosidic bond cleavage may occur.

-

-

Quench: Cool back to -78°C. Add MeOH (5 mL) dropwise to destroy excess BCl₃ (exothermic!).

-

Workup: Dilute with DCM, wash with sat. NaHCO₃, dry over Na₂SO₄.

Methodology C: Visible-Light Oxidative Deprotection (The Modern Approach)

Mechanism: A radical pathway utilizing DDQ as a photo-oxidant.[2] Upon irradiation (525 nm), excited DDQ abstracts a hydrogen atom from the benzylic position. The resulting radical is trapped by tert-butyl nitrite (TBN) , leading to hydrolysis.

Critical Insight: Unlike standard DDQ oxidation (which removes PMB but leaves Bn intact), this "supercharged" photochemical method cleaves simple benzyl ethers while sparing azides, alkenes, and even other esters.

Protocol 4: Green Light/DDQ Deprotection

Best for: Highly complex orthogonal protection strategies.

-

Mixture: In a glass vial, dissolve substrate (0.1 mmol) in DCM (2 mL) and Water (20 µL) .

-

Reagents: Add DDQ (0.25 equiv, catalytic) and tert-butyl nitrite (TBN, 2.0 equiv) .

-

Irradiation: Irradiate with a Green LED (525 nm) at RT.

-

Note: A simple commercial high-power green LED strip wrapped around the vial is sufficient.

-

-

Monitoring: Reaction typically completes in 2–6 hours. The mixture will turn dark red/brown.

-

Workup: Dilute with DCM, wash with aqueous Ascorbic Acid (to reduce residual DDQ) and sat. NaHCO₃.

Comparative Data & Troubleshooting

Table 1: Method Compatibility Matrix

| Functional Group | H₂ / Pd/C | BCl₃ (Lewis Acid) | Visible Light / DDQ |

| Azide (-N₃) | ❌ (Reduces to -NH₂) | ✅ | ✅ |

| Alkene / Alkyne | ❌ (Reduces) | ✅ | ✅ |

| Thioether (-SR) | ⚠️ (Poisons Catalyst) | ✅ | ⚠️ (Possible Oxidation) |

| Acetals (Benzylidene) | ✅ (Stable/Slow) | ⚠️ (May open) | ✅ |

| Esters (Ac, Bz) | ✅ | ✅ | ✅ |

Troubleshooting Common Issues

-

Problem: Incomplete deprotection during Hydrogenolysis.

-

Solution: The catalyst surface may be poisoned. Filter, dissolve in fresh solvent, and use Pd(OH)₂/C (Pearlman's Catalyst) . Alternatively, add 5% acetic acid to the solvent.

-

-

Problem: Glycosidic bond cleavage with BCl₃.

-

Solution: The temperature was likely too high. Keep strictly below -20°C. Ensure the reaction is quenched at low temp.

-

-

Problem: Migration of Benzyl group to other hydroxyls.

-

Solution: This is rare in ethers but common in esters. Ensure neutral pH during workup. For BCl₃, use a cation scavenger like pentamethylbenzene.[2]

-

References

-

Catalytic Transfer Hydrogenation: Bieg, T., & Szeja, W. (1985).[2] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. Link

-

Visible-Light Deprotection: Cavedon, C., et al. (2021).[3] Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.[4] Organic Letters, 23(2), 514–518.[3] Link

-

Lewis Acid (BCl3) Protocol: Iida, A., et al. (2006). Efficient method for the deprotection of tert-butyldimethylsilyl ethers with TiCl4-Lewis base complexes. Journal of Organic Chemistry, 71(14), 5380-5383.[5] Link

-

General Stability Guide: BenchChem. (2025).[6] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Link

-

Selective Deprotection: Li, X., et al. (2015).[2] Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(11), 1367-1370. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient method for the deprotection of tert-butyldimethylsilyl ethers with TiCl4-Lewis base complexes: application to the synthesis of 1beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of Rhamnosylated Glycoconjugates

This guide details the synthesis of rhamnosylated glycoconjugates, focusing on the critical distinction between thermodynamic (

Introduction & Strategic Analysis

L-Rhamnose (6-deoxy-L-mannose) is a critical saccharide residue found in the cell walls of pathogenic bacteria (e.g., Mycobacterium tuberculosis, Pseudomonas aeruginosa) and bioactive plant saponins. In drug development, rhamnosylation is often employed to modulate the solubility, stability, and immunogenicity of hydrophobic aglycones (e.g., cardiotonic steroids, triterpenes).

The Stereochemical Challenge

The synthesis of rhamnosides presents a unique stereochemical dichotomy compared to the more common gluco-series:

- -L-Rhamnosides (1,2-cis): These are the thermodynamic products, favored by the anomeric effect. They are generally easier to access but require specific donor design to avoid orthoester formation.

-

-L-Rhamnosides (1,2-trans): These are notoriously difficult to synthesize. Unlike glucose, where a C2-acyl group directs 1,2-trans (

Strategic Donor Selection

| Feature | Benzoyl (Bz) Protected Donor | Benzyl (Bn) Protected Donor |

| Primary Utility | ||

| Mechanism | NGP (C2-axial) | Solvent-modulated |

| Stability | High (disarmed) | Moderate (armed) |

| Leaving Group | Trichloroacetimidate (TCA) | Trichloroacetimidate (TCA) |

Experimental Protocols

Protocol 1: Robust Synthesis of -L-Rhamnosides (The Standard)

Target: High-yield synthesis of 1,2-cis rhamnosides using C2-participation.

Reagents:

-

Donor: 2,3,4-Tri-O-benzoyl-

-L-rhamnopyranosyl trichloroacetimidate. -

Acceptor: Primary or secondary alcohol (Aglycone).

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvent: Dichloromethane (DCM) – anhydrous.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add activated 4Å molecular sieves (MS).[1]

-

Dissolution: Dissolve the Acceptor (1.0 equiv) and Donor (1.2 – 1.5 equiv) in anhydrous DCM (0.1 M concentration relative to donor).

-

Equilibration: Stir the mixture at room temperature for 30 minutes to ensure the removal of trace water by the molecular sieves.

-

Activation: Cool the reaction mixture to -20°C . Add TMSOTf (0.1 equiv) dropwise.

-

Expert Insight: Although

-formation is thermodynamic, lower temperatures prevent the formation of acid-catalyzed byproducts and control the exotherm.

-

-

Monitoring: Stir at -20°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc). The donor (high

) should disappear; the product (lower -

Quenching: Quench with triethylamine (Et3N) or solid NaHCO3. Filter through Celite to remove sieves.

-

Purification: Concentrate and purify via flash chromatography.

-

Validation: The

-anomer is confirmed by

-

Protocol 2: Synthesis of -L-Rhamnosides (The Challenge)

Target: Accessing the elusive 1,2-trans linkage via solvent modulation.

Reagents:

-

Donor: 2,3,4-Tri-O-benzyl-

-L-rhamnopyranosyl trichloroacetimidate. -

Solvent: Tetrahydrofuran (THF) / DCM (ratio 3:1 or pure THF).

-

Promoter: TMSOTf or TBSOTf.

Step-by-Step Methodology:

-

Solvent Effect: The use of THF is non-negotiable here. THF coordinates with the oxocarbenium ion intermediate, forming a solvent-complexed

-intermediate. This forces the nucleophile (acceptor) to attack from the -

Setup: Mix Donor (1.2 equiv) and Acceptor (1.0 equiv) in anhydrous THF (or THF/DCM) with 4Å MS.

-

Cryogenic Cooling: Cool the mixture to -78°C .

-

Expert Insight: Extreme low temperature is critical to stabilize the reactive oxocarbenium-THF complex and prevent the thermodynamic equilibration to the

-anomer.

-

-

Activation: Add TMSOTf (0.2 equiv) slowly.

-

Reaction: Stir at -78°C for 2–4 hours. Do not allow to warm above -40°C before quenching if possible.

-

Workup: Quench with Et3N at low temperature.

-

Validation: The

-anomer is confirmed by-

Note: Strictly speaking, for L-rhamnose in

, -

Correction: In

L-rhamnose:-

(1,2-cis): H1 (eq), H2 (ax).

-

(1,2-trans): H1 (ax), H2 (ax).

-

Standard Carbohydrate Physics: Axial-Axial coupling is LARGE (8-10 Hz).[2]

-

CRITICAL CHECK: L-Rhamnose is 6-deoxy-L-mannose.

-

L-Mannose

: C1( -

L-Mannose

: C1( -

Result: Both anomers often show small couplings. Differentiation relies on C-1 chemical shift (

is typically downfield,

-

(1,2-cis): H1 (eq), H2 (ax).

-

Mechanism & Visualization

The following diagram illustrates the divergent pathways controlled by the protecting group and solvent.

Data Summary & Troubleshooting

| Parameter | ||

| Protecting Group (C2) | Benzoyl (Bz) or Acetyl (Ac) | Benzyl (Bn) |

| Solvent | DCM or Toluene | THF or Et2O |

| Temperature | -20°C | -78°C (Strict) |

| Key Intermediate | Acyloxonium / Contact Ion Pair | Solvent-Separated Ion Pair (SSIP) |

| Common Yield | 75% - 90% | 40% - 60% |

| Troubleshooting Low Yield | Check moisture (TCA hydrolyzes fast).[3][4] Ensure MS are activated. | Increase donor equivalents (2.0 eq). Ensure Temp < -60°C. |

Troubleshooting "The Orthoester Trap"

When using C2-acyl donors (Protocol 1), a common side product is the 1,2-orthoester .

-

Symptom: Product

is very similar to the desired glycoside, but NMR shows a characteristic methyl singlet (if Acetyl) or aromatic peaks (if Benzoyl) at high field, and C1 is shifted upfield. -

Solution: The orthoester rearranges to the

-glycoside over time with acid. Extend reaction time or add slightly more TMSOTf and warm to room temperature to force rearrangement.

References

-

Crich, D., & Sun, S. (1997). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society.[5] [Link] (Foundational text on manno/rhamno beta-selectivity). -

Yu, B., et al. (2020). Stereoselective

-Mannosylation and -

Nagorny, P., et al. (2024). Selective (

)-L-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. PMC/NIH. [Link] -

Codée, J. D. C., et al. (2024). Characterization of elusive rhamnosyl dioxanium ions and their application in complex oligosaccharide synthesis. Nature Communications.[6] [Link][6]

Sources

"Methyl 3-O-benzyl-a-L-rhamnopyranoside as a glycosyl acceptor"

Application Note: Methyl 3-O-benzyl-α-L-rhamnopyranoside as a Glycosyl Acceptor

Abstract

Methyl 3-O-benzyl-α-L-rhamnopyranoside is a pivotal intermediate in the synthesis of bacterial O-antigens (e.g., Shigella flexneri, Salmonella serovars) and plant glycosides. Its strategic value lies in the regioselective protection of the C-3 hydroxyl group, leaving the C-2 (axial) and C-4 (equatorial) hydroxyls available for further functionalization. This note details the synthesis of this acceptor via the stannylene acetal method and its application in regioselective glycosylation, specifically targeting the C-4 position.

Chemical Profile & Strategic Utility

The utility of Methyl 3-O-benzyl-α-L-rhamnopyranoside stems from the distinct reactivity profiles of its remaining hydroxyl groups. In the

-

C-2 OH (Axial): Sterically hindered and influenced by the electron-withdrawing anomeric center. Lower nucleophilicity.[1]

-

C-3 OH (Equatorial): Protected with a benzyl ether (permanent, non-participating group).

-

C-4 OH (Equatorial): Sterically accessible and highly nucleophilic.

Strategic Advantage: This acceptor allows for the direct, regioselective synthesis of

Synthesis Protocol: The Stannylene Acetal Route

The most reliable method to install a benzyl group selectively at O-3 is via a dibutylstannylene acetal intermediate. This method exploits the specific coordination geometry of tin with the cis-2,3-diol system of rhamnose, activating the equatorial oxygen (O-3) over the axial oxygen (O-2).

Workflow Diagram

Caption: Regioselective 3-O-benzylation via stannylene activation favoring the equatorial hydroxyl.

Step-by-Step Procedure

Reagents:

-

Methyl α-L-rhamnopyranoside (1.0 equiv)

-

Dibutyltin oxide (

, 1.1 equiv) -

Benzyl bromide (BnBr, 1.2 equiv)

-

Tetrabutylammonium iodide (TBAI, 0.5 equiv)

-

Solvents: Anhydrous Methanol (MeOH), Anhydrous Toluene.

Protocol:

-

Stannylene Formation: Dissolve Methyl α-L-rhamnopyranoside in anhydrous MeOH. Add

. Heat to reflux for 2–4 hours until the solution becomes clear (indicating formation of the stannylene acetal). -

Solvent Exchange: Evaporate MeOH under reduced pressure. Co-evaporate with anhydrous toluene (

) to remove trace water (critical for reaction efficiency). -

Alkylation: Suspend the resulting white foam (stannylene intermediate) in anhydrous toluene. Add TBAI and BnBr.

-

Reaction: Reflux the mixture for 4–16 hours. Monitor by TLC (System: Toluene/EtOAc 2:1). The product will appear as a new spot with higher

than the starting material. -

Work-up: Cool to room temperature. Concentrate in vacuo. Redissolve in DCM and wash with 1M NaHCO3 and brine.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 3-O-benzyl isomer is typically the major product (>75% yield).

Application: Regioselective Glycosylation

When using Methyl 3-O-benzyl-α-L-rhamnopyranoside as an acceptor, the C-4 hydroxyl is significantly more reactive than the C-2 hydroxyl. This allows for the selective formation of

Glycosylation Logic Flow

Caption: Kinetic preference for C-4 glycosylation in 3-O-protected rhamnose acceptors.

Experimental Protocol

Reagents:

-

Acceptor: Methyl 3-O-benzyl-α-L-rhamnopyranoside (1.0 equiv)

-

Donor: Per-benzoylated glycosyl trichloroacetimidate (1.2 equiv)

-

Activator: TMSOTf (0.1 equiv)

-

Solvent: Anhydrous DCM (for

-selectivity) or Ether (for

Procedure:

-

Drying: Co-evaporate donor and acceptor with toluene (

) and dry under high vacuum for 1 hour. -

Setup: Dissolve in anhydrous solvent under Argon/Nitrogen atmosphere. Add activated molecular sieves (4Å). Stir for 30 min at room temperature, then cool to -40°C.

-

Activation: Add TMSOTf dropwise.

-

Monitoring: Stir at -40°C to -20°C. Monitor via TLC. The reaction is usually fast (<1 hour) due to the nucleophilicity of the C-4 OH.

-

Quenching: Add

to quench. Filter off sieves. -

Isolation: Concentrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

Diagnostic NMR Data (Simulated for Validation)

To confirm the identity of the intermediate and the regioselectivity of the reaction, compare

| Proton | Methyl α-L-Rha (Starting Material) | Methyl 3-O-Bn-α-L-Rha (Product) | Diagnostic Feature |

| H-1 | ~4.6 ppm (d, | ~4.65 ppm (d) | Anomeric configuration retained.[2] |

| H-3 | ~3.6-3.8 ppm (dd) | ~3.9-4.0 ppm (dd) | Slight downfield shift; coupling to H-2/H-4 retained. |

| Bn-CH2 | Absent | ~4.7-4.9 ppm (AB system) | Key Indicator: Presence of benzyl methylene protons. |

| OH Signals | OH-2, OH-3, OH-4 visible (DMSO) | OH-2, OH-4 only | Disappearance of OH-3 doublet. |

Common Issues

-

Low Regioselectivity (Synthesis): If significant 2-O-benzyl product forms, ensure the stannylene formation step goes to completion (clear solution) and strictly exclude water during the alkylation step. Water hydrolyzes the stannylene, leading to non-selective alkylation.

-

Low Yield (Glycosylation): If the acceptor is unreactive, check for "matching/mismatching" stereochemistry with the donor. While C-4 is accessible, bulky donors may require higher temperatures (0°C).

References

-

Stannylene Acetal Method: David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

-

Rhamnose Acceptor Reactivity: Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters. Journal of Scientific Research, 13(2), 657-668.[3] Link

-

Glycosylation Strategies: Nishino, T., et al. (2012). Regioselective Glycosylation of Unprotected Methyl Hexopyranoside. Heterocycles, 84(2), 1117. Link

-

Crystallographic Data (Validation): Pendrill, R., et al. (2014). Methyl 4-O-benzyl-α-L-rhamnopyranoside.[4] IUCrData. (Provides comparative data for regioisomers). Link

Sources

Application Note: Regioselective Benzylation of Rhamnopyranosides

Executive Summary & Strategic Importance

L-Rhamnose (6-deoxy-L-mannose) is a ubiquitous component of bacterial lipopolysaccharides (LPS) and bioactive plant saponins. In synthetic carbohydrate chemistry, the distinct reactivity profile of L-rhamnopyranosides presents a specific challenge: differentiating the three secondary hydroxyl groups at C2, C3, and C4.

Unlike glucose, where hydroxyls are all equatorial, L-rhamnose adopts the

-

C2-OH: Axial (cis to C3)

-

C3-OH: Equatorial (cis to C2)

-

C4-OH: Axial (unreactive)

The Challenge: The cis-vicinal diol relationship between C2 and C3 makes them chemically similar, often leading to inseparable mixtures of mono- and di-benzylated products under standard Williamson ether synthesis conditions.

The Solution: This guide details two high-fidelity protocols to achieve Regioselective C3-O-Benzylation . By exploiting the cis-diol geometry using organotin or organoboron mediators, researchers can lock the C2-C3 system into a transient cyclic intermediate, directing the electrophile (Benzyl bromide) exclusively to the equatorial C3 oxygen.

Mechanistic Insight: The "Cis-Diol" Directive

Understanding the causality of the reaction is essential for troubleshooting. Both protocols below rely on the same stereoelectronic principle: Activation of the Equatorial Oxygen in a Cis-Vicinal Diol.

The Stannylene Acetal Mechanism

When dibutyltin oxide (

-

Formation: The tin atom spans the cis-diol.

-

Activation: The oxygen atoms bound to tin become more nucleophilic than free hydroxyls.

-

Regioselectivity: In cis-ax-eq stannylene complexes, the equatorial oxygen (C3) is significantly more reactive toward alkyl halides than the axial oxygen (C2). This is due to the relief of steric strain in the transition state and the favorable angle of attack for the electrophile.

Figure 1: Mechanistic pathway for stannylene-mediated regioselective alkylation favoring the equatorial C3-OH.

Protocol A: Organotin-Mediated Benzylation (The Gold Standard)

This method is the historical benchmark for reliability. It requires stoichiometric tin but offers the highest regioselectivity for difficult substrates.

Target: Benzyl 3-O-benzyl-

Reagents & Equipment[1][2]

-

Substrate: Benzyl

-L-rhamnopyranoside (1.0 equiv) -

Reagent: Dibutyltin oxide (

, 1.1 equiv) -

Electrophile: Benzyl bromide (BnBr, 1.2 equiv)

-

Promoter: Cesium Fluoride (CsF, 1.2 equiv) or TBAI (Tetrabutylammonium iodide)

-

Solvents: Methanol (dry), Toluene (dry), DMF (dry)

Step-by-Step Workflow

-

Stannylene Formation:

-

Dissolve the starting rhamnoside in dry Methanol (10 mL/mmol).

-

Add

(1.1 equiv). -

Heat to reflux for 2–3 hours. The suspension should become a clear solution, indicating acetal formation.

-

Critical Step: Evaporate the solvent to dryness. Co-evaporate with dry Toluene (

) to remove all traces of water. Water hydrolyzes the stannylene acetal and destroys selectivity.

-

-

Benzylation:

-

Re-dissolve the residue in dry DMF (or Toluene if solubility permits).

-

Add CsF (1.2 equiv). Note: Fluoride coordinates to Tin, increasing the nucleophilicity of the oxygen atoms.

-

Add Benzyl bromide (1.2 equiv).

-

Stir at room temperature (or mild heat, 40°C) for 4–12 hours. Monitor by TLC.

-

-

Work-up:

-

Dilute with EtOAc. Wash with 1M KF (aq) or saturated

. The KF wash helps precipitate tin salts. -

Filter through a Celite pad to remove tin solids.

-

Wash filtrate with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc). The 3-O-Bn product is typically less polar than the starting material but more polar than di-benzylated byproducts.

-

Expected Yield: 75–85% Selectivity (C3:C2): >95:5

Protocol B: Borinic Acid Catalysis (The Green Alternative)

Developed by Taylor and colleagues, this method uses catalytic organoboron to mimic the tin effect without the toxicity or stoichiometric waste.

Catalyst: 2-Aminoethyl diphenylborinate (commercially available or prepared in situ).

Reagents

-

Substrate: 1.0 equiv

-

Catalyst: 2-Aminoethyl diphenylborinate (10 mol%)

-

Base:

(1.2 equiv) or DIPEA -

Electrophile: Benzyl bromide (1.2 equiv)

-

Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Workflow

-

Reaction Setup:

-

In a dry flask, combine the Rhamnoside (1.0 equiv), Catalyst (0.1 equiv), and

(1.2 equiv) in dry MeCN (10 mL/mmol). -

Add Benzyl bromide (1.2 equiv).

-

-

Execution:

-

Heat the mixture to 60°C.

-

Stir for 12–24 hours. The borinic acid forms a transient reversible covalent bond with the cis-diol, accelerating the reaction at the equatorial oxygen (C3).

-

-

Work-up:

-

Cool to RT. Dilute with EtOAc and water.

-

Separate phases. Wash organic layer with brine.

-

Dry and concentrate.

-

-

Purification:

-

Flash chromatography.

-

Expected Yield: 60–75% Selectivity (C3:C2): ~90:10 Note: While slightly lower yielding than Tin, the easy work-up (no tin residues) makes this preferable for large-scale or GMP-adjacent steps.

Comparative Analysis & Decision Matrix

Select the protocol based on your project constraints.

| Feature | Protocol A: Organotin | Protocol B: Organoboron | Protocol C: Direct Base (NaH) |

| Selectivity (C3) | High (>95%) | High (~90%) | Low (Mixture) |

| Toxicity | High (Tin) | Low | Low |

| Scalability | Difficult (Tin removal) | Excellent | Good |

| Reagent Cost | Moderate | Moderate | Low |

| Reaction Time | Fast (after formation) | Slow (12-24h) | Fast |

| Use Case | Complex/Precious Substrates | Scale-up / Green Chem | Simple substrates / Non-selective needs |

Quality Control: Validating Regiochemistry

How do you prove you hit C3 and not C2?

-

1H NMR Analysis:

-

Chemical Shift: The proton attached to the benzylated carbon (H-3) will shift upfield (shielded) relative to the OH-bearing carbon, but the ipso effect of the benzyl ether usually causes a downfield shift of ~0.5-1.0 ppm compared to the free alcohol.

-

Coupling Constants: Check

and -